4-Chloro-1-naphthoic acid
Overview
Description
4-Chloro-1-naphthoic acid, also known as this compound, is a useful research compound. Its molecular formula is C11H7ClO2 and its molecular weight is 206.62 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorimetric Indicator for Complexometric Titration : A derivative, 4-[Bis(carboxymethyl)aminomethyl]-3-hydroxy-2-naphthoic acid, is effective as a fluorimetric indicator in the complexometric titration of calcium and magnesium, particularly for determining magnesium in silicate rocks (Clements, Read, & Sergeant, 1971).
Myeloperoxidase Staining in Medicine : 4-chloro-1-naphthol serves as a substitute for benzidine-containing compounds in myeloperoxidase staining, enabling rapid and sensitive differentiation of granulocytes from lymphoid blood elements (Elias, 1980).
Electrochemical and Photoelectrochemical Applications : Surface-bound naphthoquinone reagents, including derivatives of 4-Chloro-1-naphthoic acid, can be used for efficient reduction of oxygen to hydrogen peroxide. This has potential applications in fuel cells and photovoltaic systems (Calabrese, Buchanan, & Wrighton, 1983).
Asymmetric ECCD Chromophore : 1-Naphthoic acid, a relative of this compound, is used as an asymmetric ECCD chromophore, helpful for inducing chirality in various organic compounds (Schreder et al., 1996).
Mass Spectrometric Fragmentation : The fragmentation of 4-substituted 1-hydroxy-2-naphthoic-acid derivatives in mass spectrometry reveals their structure, purity, and stability, crucial for determining the structure and quality of color couplers (Mann et al., 1979).
Plant Growth Activity : The spatial configuration of 1, 2, 3, 4-tetrahydro-naphthoic acid-1, which may shift between two inverted isomers, contributes to its activity in plant growth (Fujita & Mitsui, 1954).
Aryl Hydrocarbon Receptor Agonists/Antagonists : Microbial-derived 1,4-Dihydroxy-2-naphthoic Acid and related compounds show potential as aryl hydrocarbon receptor agonists and antagonists, offering anti-inflammatory benefits in the gut (Cheng et al., 2017).
Azoic Coupling Components Analysis : The reaction of o-hydroxyarylamides with 2,4-dinitrochlorobenzene to produce N-2,4-dinitrophenyl derivatives helps determine the composition of Naphtol AS-type azoic coupling components (Nair, Srinivasan, & Venkataraman, 1960).
Synthesis of Organic Azo Pigments, Medicines, and Pesticides : Phosphorus trichloride catalyzes the synthesis of 3-hydroxy-2-naphthoic acid anilide in ortho-xylene, yielding organic azo pigments, medicines, and pesticides (Shteinberg, 2022).
Antifungal and Antibacterial Agents : Novel nitrogen- and sulfur-containing hetero-1,4-naphthoquinones derived from this compound show potential as potent antifungal and antibacterial agents (Ibiş et al., 2011).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Related compounds such as naphthamide derivatives have been shown to inhibit human monoamine oxidase (mao) and cholinesterase (che) enzymes .
Biochemical Pathways
A related compound, 1-naphthoic acid, has been shown to be metabolized by pseudomonas maltophilia, a soil bacterium, through a series of enzymatic reactions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Based on its structural similarity to naphthamide derivatives, it may have potential inhibitory effects on mao and che enzymes .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular formula of C11H7ClO2 and an average mass of 206.625 Da . It is used in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors
Cellular Effects
Given its use in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , it can be inferred that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to be involved in the synthesis of naphthoyl-indoles as CB1 and CB2 receptor inhibitors , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-chloronaphthalene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCCGXNIGGRSMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508835 | |
Record name | 4-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013-04-3 | |
Record name | 4-Chloronaphthalene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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